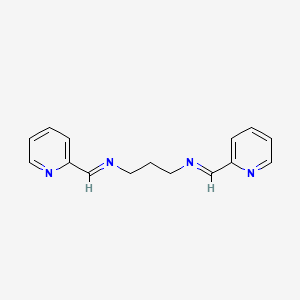
1,3-Propanediamine, N,N'-bis(2-pyridinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- is a chemical compound known for its unique structure and properties It is a derivative of 1,3-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- typically involves the reaction of 1,3-propanediamine with 2-pyridinecarboxaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the pyridinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- has several scientific research applications, including:
Coordination Chemistry: The compound can act as a ligand, forming complexes with various metal ions
Catalysis: The compound and its metal complexes can be used as catalysts in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity, magnetism, and optical activity.
Biological Studies: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity. In biological systems, the compound may interact with proteins, nucleic acids, or other biomolecules, potentially altering their function or activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N,N’-bis(2-aminoethyl): This compound has similar structural features but with aminoethyl groups instead of pyridinylmethylene groups.
1,3-Diaminopropane: A simpler diamine with only amino groups, lacking the pyridinylmethylene substituents.
N,N-Dimethyl-1,3-propanediamine: A derivative with dimethyl groups on the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- is unique due to the presence of pyridinylmethylene groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis, where the electronic properties of the ligand can significantly influence the reactivity and selectivity of the metal center.
Propiedades
Número CAS |
39489-18-4 |
|---|---|
Fórmula molecular |
C15H16N4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-N-[3-(pyridin-2-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C15H16N4/c1-3-10-18-14(6-1)12-16-8-5-9-17-13-15-7-2-4-11-19-15/h1-4,6-7,10-13H,5,8-9H2 |
Clave InChI |
YYDPTKXXIWOPCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=NCCCN=CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)

![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
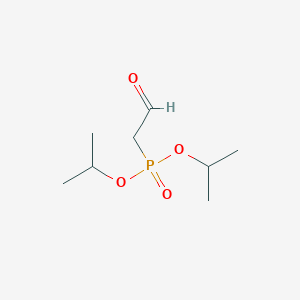

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)



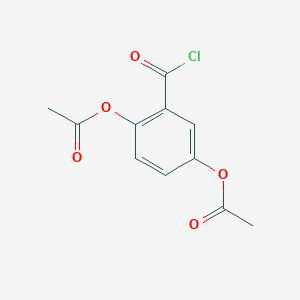

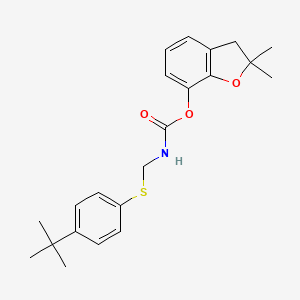
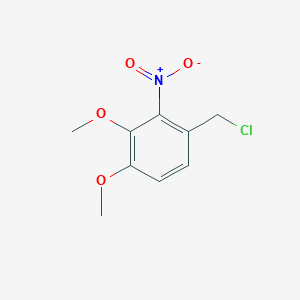
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
